molecular formula C33H22ClN3 B11779583 2-[3-[3-(3-chlorophenyl)phenyl]phenyl]-4,6-diphenyl-1,3,5-triazine

2-[3-[3-(3-chlorophenyl)phenyl]phenyl]-4,6-diphenyl-1,3,5-triazine

Cat. No.: B11779583
M. Wt: 496.0 g/mol
InChI Key: IBFKQCAEHNRFDG-UHFFFAOYSA-N
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Description

This compound is a 1,3,5-triazine derivative with three distinct aryl substituents. The triazine core is substituted at the 2-position with a triphenyl group featuring a 3-chlorophenyl moiety, while the 4- and 6-positions are occupied by unsubstituted phenyl rings.

Properties

Molecular Formula

C33H22ClN3

Molecular Weight

496.0 g/mol

IUPAC Name

2-[3-[3-(3-chlorophenyl)phenyl]phenyl]-4,6-diphenyl-1,3,5-triazine

InChI

InChI=1S/C33H22ClN3/c34-30-19-9-17-28(22-30)26-15-7-14-25(20-26)27-16-8-18-29(21-27)33-36-31(23-10-3-1-4-11-23)35-32(37-33)24-12-5-2-6-13-24/h1-22H

InChI Key

IBFKQCAEHNRFDG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC(=N2)C3=CC=CC(=C3)C4=CC(=CC=C4)C5=CC(=CC=C5)Cl)C6=CC=CC=C6

Origin of Product

United States

Preparation Methods

Suzuki-Miyaura Coupling for Triazine Functionalization

The Suzuki-Miyaura reaction has been adapted for introducing aryl groups to the triazine core. A representative protocol involves reacting 2-chloro-4,6-diphenyl-1,3,5-triazine with (3-(3-chlorophenyl)phenyl)boronic acid under palladium catalysis. Key parameters include:

Reaction Conditions

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) (1 mol%)

  • Base: Potassium carbonate (2.5 equiv)

  • Solvent: Tetrahydrofuran (THF)/water (10:1 v/v)

  • Temperature: 80°C, reflux

  • Duration: 12 hours

This method achieves yields up to 96% after column chromatography purification. The electron-deficient nature of the triazine ring facilitates oxidative addition of the palladium catalyst to the C-Cl bond, followed by transmetalation with the boronic acid.

Copper-Mediated Cyclocondensation Strategies

Three-Component Assembly via Aerobic Oxidation

A copper(II) acetate-catalyzed cyclization strategy enables direct construction of the triazine ring from amidine precursors. The general pathway involves:

  • Amidine Formation : Reaction of benzonitrile derivatives with ammonium chloride under basic conditions.

  • Oxidative Cyclization : Cu(OAc)₂-mediated dehydrogenation in air atmosphere.

Optimized Protocol

ParameterValue
Substrate Ratio1:1:1 (aryl nitrile:amidine:NH₄Cl)
Catalyst Loading10 mol% Cu(OAc)₂
SolventDimethylformamide (DMF)
Temperature120°C
Reaction Time24 hours

This method provides moderate yields (55-88%) depending on substituent electronic effects. Electron-withdrawing groups like chlorine improve cyclization efficiency through enhanced amidine stability.

Sequential Friedel-Crafts Alkylation/Arylation

Tandem Arylative Cyclization

A multistep approach combines Friedel-Crafts alkylation with subsequent cyclization:

Step 1 : Chlorophenyl benzylation
3-Chlorobiphenyl+AlCl33-(3-Chlorophenyl)benzyl chloride\text{3-Chlorobiphenyl} + \text{AlCl}_3 \rightarrow \text{3-(3-Chlorophenyl)benzyl chloride}

Step 2 : Triazine ring formation
Benzyl chloride intermediate+DiphenylcyanamideNaHTarget compound\text{Benzyl chloride intermediate} + \text{Diphenylcyanamide} \xrightarrow{\text{NaH}} \text{Target compound}

Critical Parameters

  • Anhydrous conditions essential for NaH-mediated cyclization

  • Temperature gradient: 0°C → room temperature over 6 hours

  • Final purification via silica gel chromatography (petroleum ether/EtOAc 20:1)

Comparative Analysis of Synthetic Methods

Table 1 : Performance Metrics of Major Routes

MethodYield (%)Purity (HPLC)ScalabilityCost Index
Suzuki Coupling96>99%High$$$$
Cu-Catalyzed55-8895-98%Moderate$$
Tandem Alkylation70-8297%Low$$$

The Suzuki method offers superior yield and purity but requires expensive palladium catalysts. Copper-mediated routes provide cost advantages but demand rigorous oxygen control.

Mechanistic Insights and Side-Reaction Mitigation

Chlorine-Directed Regioselectivity

The meta-chlorine substituent exerts dual effects:

  • Steric Steering : Ortho/para-directing effects minimized due to triazine ring planarity

  • Electronic Stabilization : Resonance interaction with triazine π-system reduces byproduct formation

Common Impurities

  • Bis-triazine adducts (3-7%): Controlled via stoichiometric precision

  • Dechlorinated byproducts (<2%): Mitigated by inert atmosphere

Green Chemistry Considerations

Recent advances focus on solvent selection and catalyst recovery:

  • Aqueous Micellar Systems : SDS surfactant enables 89% yield in water

  • Pd Nanoparticle Recycling : Magnetic Fe₃O₄@Pd achieves 5-cycle reuse without yield loss

Industrial-Scale Production Challenges

Key hurdles in kilogram-scale synthesis include:

  • Exothermic control during cyclization (ΔT > 50°C)

  • High-viscosity reaction mixtures complicating mixing

  • Column chromatography limitations prompting switch to crystallization-based purification

Chemical Reactions Analysis

Types of Reactions

2-[3-[3-(3-chlorophenyl)phenyl]phenyl]-4,6-diphenyl-1,3,5-triazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the phenyl groups can be substituted with other functional groups using reagents like halogens or nitro compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of halogenated or nitro-substituted derivatives.

Scientific Research Applications

2-[3-[3-(3-chlorophenyl)phenyl]phenyl]-4,6-diphenyl-1,3,5-triazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent due to its aromatic structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and aromaticity.

Mechanism of Action

The mechanism of action of 2-[3-[3-(3-chlorophenyl)phenyl]phenyl]-4,6-diphenyl-1,3,5-triazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. For example, it may inhibit protein-tyrosine phosphatases, leading to the modulation of signaling pathways involved in cell growth and differentiation . The aromatic structure allows it to intercalate with DNA, potentially affecting gene expression and cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Halogenated Aryl Groups

  • 2-(3-Bromo-5-chlorophenyl)-4,6-diphenyl-1,3,5-triazine (CAS 1073062-42-6):
    • Differs by replacing the 3-chlorophenyl-triphenyl group with a bromo- and chloro-substituted phenyl ring.
    • Increased halogen content may enhance thermal stability but reduce solubility in polar solvents compared to the target compound .
  • 2-(3-Chlorophenyl)sulfanyl-4,6-bis(trichloromethyl)-1,3,5-triazine (CAS 24478-07-7):
    • Features a sulfur-containing substituent (sulfanyl) at position 2 and trichloromethyl groups at 4/6.
    • Higher molecular weight (458.4 g/mol) and density (1.79 g/cm³) due to trichloromethyl groups, which also increase electron-withdrawing effects .

Triazines with Alkoxy/Hydroxy Substituents

  • 4,6-Diphenyl-2-(4-hexyloxy-2-hydroxyphenyl)-1,3,5-triazine :
    • Alkoxy and hydroxy groups enhance polarity and UV absorption capabilities, making it suitable for use as a light stabilizer in polymers.
    • The hexyloxy chain improves solubility in organic matrices compared to the target compound’s purely aromatic substituents .
  • 2,4,6-Tris(2-hydroxy-4-octyloxyphenyl)-1,3,5-triazine :
    • All three positions are substituted with hydroxy-alkoxy phenyl groups, leading to broad-spectrum UV absorption (UVA/B/C).
    • Bulkier substituents may reduce crystallinity, favoring compatibility in coatings and films .

Key Data Comparison Table

Compound Name Substituents (Positions 2,4,6) Molecular Weight (g/mol) Key Properties/Applications Reference
Target Compound Triphenyl (Cl-substituted), 2× phenyl ~503.9 (estimated) Potential optoelectronic materials
2-(3-Bromo-5-chlorophenyl)-4,6-diphenyl-triazine 3-Bromo-5-Cl-phenyl, 2× phenyl ~437.3 Halogenated UV stabilizers
4,6-Diphenyl-2-(4-hexyloxy-2-hydroxyphenyl)-triazine Hexyloxy-hydroxy-phenyl, 2× phenyl ~453.5 Polymer light stabilizers
2-(3-Chlorophenyl)sulfanyl-4,6-bis(trichloromethyl)-triazine Sulfanyl, 2× CCl₃ 458.4 High thermal stability, agrochemicals
PO-T2T 3× diphenylphosphinyl-phenyl ~1150.0 Electron transport in LEDs

Research Findings and Implications

  • Electronic Properties : The target compound’s aryl groups likely result in a high glass transition temperature (>150°C) and moderate solubility in aromatic solvents (e.g., toluene), similar to 4,6-diphenyl-2-(4-hexyloxy-2-hydroxyphenyl)-triazine .
  • Thermal Stability : Halogenated analogues (e.g., CAS 24478-07-7) exhibit superior thermal degradation resistance (TGA decomposition >300°C) due to strong C-Cl bonds, whereas alkoxy-substituted triazines degrade at lower temperatures (~250°C) .
  • Optoelectronic Potential: The absence of electron-withdrawing groups in the target compound may limit its use in electron transport layers but could favor hole injection in OLEDs, contrasting with PO-T2T’s role .

Biological Activity

2-[3-[3-(3-chlorophenyl)phenyl]phenyl]-4,6-diphenyl-1,3,5-triazine is a complex organic compound characterized by a triazine core with multiple phenyl and chlorophenyl substituents. This structure suggests potential biological activities that warrant investigation. The compound's molecular formula is C33H22ClN3, and it has a molecular weight of 496.0 g/mol.

Chemical Structure and Properties

The compound features a triazine ring that enhances its chemical stability and electronic properties due to the presence of the chlorophenyl group. These characteristics may influence its interactions within biological systems.

Key Structural Features

FeatureDescription
Molecular FormulaC33H22ClN3
Molecular Weight496.0 g/mol
Triazine CoreContributes to stability and potential activity
SubstituentsMultiple phenyl and chlorophenyl groups

Cytotoxicity Studies

Preliminary investigations suggest that compounds with similar structures can exhibit significant cytotoxic effects. For instance, studies have shown that certain triazine derivatives display IC50 values in the micromolar range against various cancer cell lines:

  • Example Compounds :
    • Compound 3c: IC50 = 1.184 µM (colorectal cancer cell line)
    • Compound 4a: IC50 = 19.90 µM (comparable to cabozantinib) .

These findings highlight the potential for further research into the cytotoxic properties of this compound.

Understanding the mechanism of action for similar compounds can provide insights into the potential biological activity of this triazine derivative. For example, studies on related compounds have indicated that they may induce apoptosis through various pathways, including cell cycle arrest in specific phases (G0/G1 or G2/M) depending on their structural modifications .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound better, a comparison with structurally related compounds is essential.

Compound NameStructureKey Features
2,4-Diphenyl-1,3,5-triazineStructureSimpler structure without chlorophenyl groups
2-(4-Chlorophenyl)-4,6-diphenyl-1,3,5-triazineStructureContains a chlorophenyl group but fewer substitutions
2-[4-(Trifluoromethyl)phenyl]-4,6-diphenyl-1,3,5-triazineStructureIncorporates trifluoromethyl for enhanced properties

The complexity of the substitution pattern in this compound may lead to unique pharmacological profiles compared to simpler analogs.

Q & A

Q. What are the common synthetic routes for synthesizing 2-[3-[3-(3-chlorophenyl)phenyl]phenyl]-4,6-diphenyl-1,3,5-triazine?

  • Methodological Answer : The compound is typically synthesized via multistep reactions involving halogenated triazine intermediates. Key steps include:
  • Nucleophilic substitution : Reacting 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) with substituted phenylamines under controlled pH (e.g., aqueous NaOH/acetone at 0°C) to introduce aryl groups .
  • Suzuki-Miyaura coupling : For attaching biphenyl or chlorophenyl moieties, palladium-catalyzed cross-coupling with boronic acid derivatives is employed .
  • Phosphonium chloride intermediates : Triphenylphosphine-mediated reactions in dichloromethane (CH₂Cl₂) with DIPEA as a base facilitate esterification or etherification of triazine derivatives .
  • Characterization : Post-synthesis, NMR (¹H, ¹³C, ³¹P), ESI-MS, and IR spectroscopy are critical for confirming structural integrity .

Q. How is the purity and structural identity of this triazine derivative validated in academic research?

  • Methodological Answer :
  • Chromatography : Column chromatography with hexane/ethyl acetate gradients isolates pure fractions.
  • Spectroscopic techniques :
  • ¹H-NMR : Peaks at δ = 6.40–7.79 ppm confirm aromatic proton environments .
  • ³¹P-NMR : Used for phosphonium intermediates (e.g., δ = 22.45 ppm) .
  • ESI-MS : Molecular ion peaks (e.g., m/z 550.4 [M+Na]⁺) verify molecular weight .
  • Elemental analysis : Carbon, hydrogen, and nitrogen content are matched to theoretical values (±0.3% tolerance) .

Advanced Research Questions

Q. What strategies optimize reaction yields for complex triazine derivatives like this compound?

  • Methodological Answer :
  • Solvent selection : Dry ethanol or CH₂Cl₂ minimizes side reactions during reflux or room-temperature stirring .
  • Catalyst systems : Tributylphosphine (Bu₃P) enhances nucleophilic substitution efficiency in esterification reactions .
  • Stoichiometric control : Maintaining a 1:1 molar ratio of triazine precursors to coupling agents (e.g., benzaldehyde derivatives) reduces byproducts .
  • Reaction monitoring : TLC or HPLC tracks intermediate consumption (e.g., disappearance of phosphonium chloride spots) .

Q. How do structural modifications (e.g., chlorophenyl vs. methoxyphenyl substituents) impact electronic properties in optoelectronic applications?

  • Methodological Answer :
  • Electroluminescence studies : Derivatives with chlorophenyl groups exhibit redshifted emission due to electron-withdrawing effects, enhancing charge transport in organic light-emitting diodes (OLEDs) .
  • DFT calculations : HOMO-LUMO gaps correlate with substituent electronegativity; chlorophenyl groups lower LUMO levels by ~0.3 eV compared to methoxy groups .
  • Device testing : Triazine-based charge-generation layers (e.g., TAPC-26DCzPPy-PO-T2T blends) achieve EQE >24% in OLEDs, validated via current density-voltage-luminance (J-V-L) curves .

Q. How can researchers resolve contradictions in spectroscopic data for triazine derivatives?

  • Methodological Answer :
  • Isotopic labeling : ¹³C-enriched samples clarify ambiguous NMR signals (e.g., overlapping aromatic carbons at δ = 165–173 ppm) .
  • X-ray crystallography : Resolves disputes in regiochemistry (e.g., para vs. meta substitution on triazine rings) .
  • Comparative databases : Cross-referencing with PubChem or crystallographic databases (e.g., CCDC) validates spectral assignments .

Applications in Advanced Research

Q. What role does this compound play in UV stabilization for polymer blends?

  • Methodological Answer :
  • Mechanism : The triazine core absorbs UV radiation (λ = 290–400 nm) via π→π* transitions, while aryl substituents dissipate energy as heat .
  • Compatibility testing : Blending with polycarbonates or polyesters (1–5 wt%) requires DSC analysis to confirm Tg stability (±2°C) .
  • Accelerated weathering : QUV tests (ASTM G154) show <5% loss in tensile strength after 1,000 hours of UV exposure .

Q. How is this triazine derivative utilized in dye-sensitized solar cells (DSSCs)?

  • Methodological Answer :
  • Electron transport layers : Spin-coated films (thickness = 50–100 nm) reduce recombination losses, validated via impedance spectroscopy .
  • Longpass filters : Derivatives like 2-(2,4-dihydroxyphenyl)-4,6-diphenyl-1,3,5-triazine block UV light (<400 nm) while transmitting visible photons for dye excitation .

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